Ethyl 5-bromo-3-fluoro-2-nitrobenzoate
Description
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is a substituted benzoate ester characterized by a nitro group at position 2, a fluorine atom at position 3, and a bromine atom at position 5 of the benzene ring. The ethyl ester moiety at the carboxylate group enhances its solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl 5-bromo-3-fluoro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(10)4-7(11)8(6)12(14)15/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZJEJYCFFHWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805503-77-8 | |
| Record name | ethyl 5-bromo-3-fluoro-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The conversion of the carboxylic acid group to an ester group using ethanol.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and bromine.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Aminobenzoates: From the reduction of the nitro group.
Hydroxybenzoates: From oxidation reactions.
Scientific Research Applications
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is used extensively in scientific research due to its unique chemical properties:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions.
Reduction Mechanism: The nitro group can be reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between ethyl 5-bromo-3-fluoro-2-nitrobenzoate and its analogs:
Key Observations:
- Substituent Effects: The nitro group at position 2 in the target compound is a strong electron-withdrawing group, which increases the acidity of the adjacent hydrogen atoms and directs further electrophilic substitution to the meta position. In contrast, ethyl 2-amino-5-bromo-3-fluorobenzoate (with an electron-donating amino group) exhibits ortho/para-directing behavior .
- Halogen Influence: Bromine at position 5 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine at position 3 contributes to metabolic stability in pharmaceutical contexts.
Physicochemical Properties
While direct data for this compound is scarce, comparisons with analogs suggest:
- Solubility: The nitro and halogen substituents reduce solubility in polar solvents compared to simpler esters like ethyl acetate (). However, the ethyl ester group improves solubility in non-polar solvents.
- Melting Point: Nitro groups generally increase melting points due to dipole-dipole interactions. For example, ethyl 4-nitrobenzoate (mp ~57°C) has a higher melting point than ethyl benzoate (mp ~-34°C). The target compound likely has a higher melting point than its amino analog () due to stronger intermolecular interactions .
Crystallographic and Hydrogen-Bonding Patterns
Hydrogen-bonding interactions, critical in crystal packing, differ significantly between analogs:
- Nitro groups participate in weak hydrogen bonds and π-π stacking, whereas amino groups form stronger N–H···O/N hydrogen bonds (). This difference may explain variations in crystal density and stability between the target compound and its amino analog.
Biological Activity
Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C9H7BrFNO2
- Molecular Weight : Approximately 246.06 g/mol
The compound features a benzene ring with three substituents: a bromine atom, a fluorine atom, and a nitro group. The presence of these electron-withdrawing groups significantly influences its chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Nitration : Introduction of the nitro group to the benzene ring.
- Bromination : Substitution of a hydrogen atom with a bromine atom.
- Fluorination : Introduction of the fluorine atom via electrophilic aromatic substitution.
These reactions can be performed using various reagents under controlled conditions to achieve high yields.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacological applications. Key findings include:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-bromo-3-chloro-2-nitrobenzoate | C9H7BrClNO2 | Chlorine instead of fluorine; different reactivity |
| Mthis compound | C8H6BrFNO2 | Lacks ethyl group; different solubility profile |
| Ethyl 5-bromo-3-fluoro-4-nitrobenzoate | C9H7BrFNO3 | Different position of nitro group; varied activity |
Case Studies and Research Findings
- Study on Anticancer Properties :
-
Enzyme Interaction Studies :
- Research indicated that compounds with similar structures could effectively inhibit specific enzymes involved in cancer metabolism, suggesting potential applications in designing new anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
